(1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-4-yl)methanol
Description
Properties
IUPAC Name |
[1-[(3-fluoro-4-methoxyphenyl)methyl]imidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-17-12-3-2-9(4-11(12)13)5-15-6-10(7-16)14-8-15/h2-4,6,8,16H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDCJIMPPAMTRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(N=C2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-4-yl)methanol is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a methanol group attached to an imidazole ring, modified with a 3-fluoro-4-methoxybenzyl group.
Biological Activity Overview
Research indicates that imidazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing imidazole rings have been shown to possess significant antibacterial and antifungal properties.
- Antitumor Activity : Several studies have highlighted the potential of imidazole derivatives in inhibiting tumor growth and proliferation.
- Enzyme Inhibition : Imidazole compounds often act as inhibitors of various enzymes, contributing to their therapeutic effects.
Antimicrobial Activity
A study analyzed the antimicrobial efficacy of various imidazole derivatives, including those similar to this compound. The results indicated that compounds with halogen substitutions demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. Specifically, the presence of the fluorine atom in the benzyl group was correlated with increased potency against certain microbial strains .
| Compound | Zone of Inhibition (mm) | Activity Against |
|---|---|---|
| Compound A | 24 mm | E. coli |
| Compound B | 21 mm | S. aureus |
| This compound | TBD | TBD |
Antitumor Activity
The antitumor potential of imidazole derivatives has been well-documented. For instance, compounds similar to this compound showed promising results in various cancer cell lines. In vitro studies demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study: Inhibition of Tumor Growth
In a controlled study, an imidazole derivative demonstrated an IC50 value of 0.64 μM against multiple myeloma cell lines. This suggests that modifications to the imidazole structure can significantly enhance its anticancer efficacy .
Enzyme Inhibition
Imidazole derivatives are known for their ability to inhibit specific enzymes involved in various biochemical pathways. The compound has shown promise as an inhibitor of protein kinases, which play critical roles in cell signaling and cancer progression.
The mechanism by which this compound exerts its biological effects likely involves binding to the active sites of target enzymes, thereby preventing substrate interaction and subsequent enzymatic activity.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Effects: The 3-fluoro-4-methoxybenzyl group in the target compound likely enhances stability and lipophilicity compared to non-fluorinated analogues (e.g., [1-(3-methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride ).
- Hydrogen Bonding: The hydroxymethyl group at C4 facilitates hydrogen bonding, as seen in (1H-imidazol-4-yl)methanol, which forms intermolecular N–H···O and O–H···N bonds in its crystal structure .
Preparation Methods
General Synthetic Strategy
The synthesis of substituted 1H-imidazol-4-yl)methanol derivatives typically follows these key steps:
- Construction of the imidazole ring system.
- Introduction of the benzyl substituent at the N-1 position.
- Functionalization at the 4-position to introduce the hydroxymethyl group.
Imidazole Ring Construction
A common approach to synthesize 2-aryl-1H-imidazole derivatives involves the condensation of appropriately substituted benzaldehydes with oxalaldehyde and ammonia or ammonium hydroxide in ethanol. This method yields 2-aryl-1H-imidazoles in moderate yields (approximately 20–40%) and provides a versatile platform for further functionalization.
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| 3-fluoro-4-methoxybenzaldehyde, oxalaldehyde, ammonia hydroxide | Ethanol, room temperature | 20–40 | Formation of 2-(3-fluoro-4-methoxyphenyl)-1H-imidazole intermediate |
Introduction of the 3-Fluoro-4-methoxybenzyl Group at N-1
The N-1 benzylation of imidazole derivatives can be achieved by reacting the imidazole core with substituted benzyl halides under basic conditions. For instance, sodium hydride (NaH) or potassium hydroxide (KOH) can be used to deprotonate the imidazole nitrogen, followed by nucleophilic substitution with the benzyl halide.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-1 benzylation | NaH, substituted benzyl chloride, THF, 0°C | Moderate to good | Reaction performed at low temperature to control selectivity |
Functionalization at the 4-Position: Introduction of the Hydroxymethyl Group
The hydroxymethyl group at the 4-position of the imidazole ring can be introduced by reduction of the corresponding 4-carboxylic acid or 4-carboxaldehyde derivatives.
Reduction of 4-carboxylic acid: Lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) at 0–50°C is an effective reducing agent to convert the carboxylic acid to the hydroxymethyl group with yields reported around 47.5–79%.
Hydroxymethylation via formaldehyde: Alternatively, treatment of imidazole derivatives with aqueous formaldehyde in the presence of potassium hydroxide at elevated temperatures (80–90°C) yields hydroxymethylated imidazoles in approximately 70% yield.
Comparison of Reduction and Hydroxymethylation Methods:
| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| LiAlH4 reduction | LiAlH4 in THF, 0–50°C | 47.5–79 | High selectivity, well-established | Requires careful handling of LiAlH4 |
| Formaldehyde hydroxymethylation | KOH, aqueous formaldehyde, 80–90°C, 3 hours | ~70 | Simple, mild conditions | Limited to certain substrates |
Representative Synthetic Route for (1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-4-yl)methanol
Based on the literature and analogous compound syntheses, the following multi-step synthesis can be proposed:
Notes on Reaction Optimization and Purification
- The use of protective groups may be necessary to avoid side reactions during benzylation or hydroxymethylation steps.
- Purification is typically achieved by recrystallization or column chromatography.
- Reaction yields can vary depending on the purity of starting materials and precise reaction conditions.
Summary Table of Preparation Methods
| Step | Method | Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Imidazole ring synthesis | Condensation with oxalaldehyde | 3-fluoro-4-methoxybenzaldehyde, NH4OH, EtOH | 20–40 | Moderate yield, key intermediate |
| N-1 Benzylation | Base-promoted substitution | NaH, benzyl chloride, THF, 0°C | Moderate | Requires low temperature control |
| Hydroxymethylation at C-4 | Reduction or formaldehyde addition | LiAlH4 in THF (0–50°C) or KOH + formaldehyde (80–90°C) | 47.5–79 | Choice depends on substrate and scale |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
